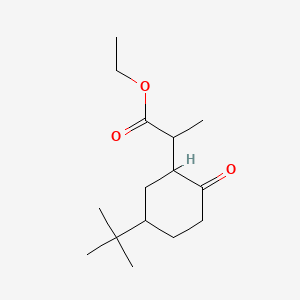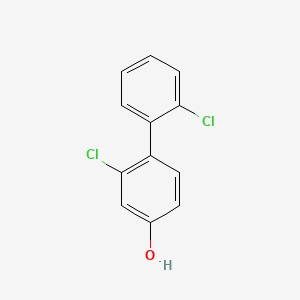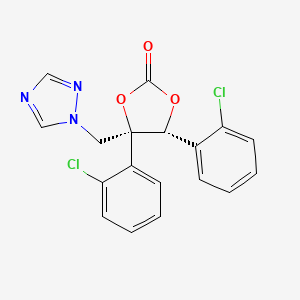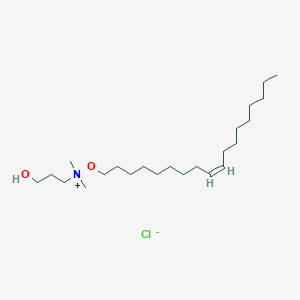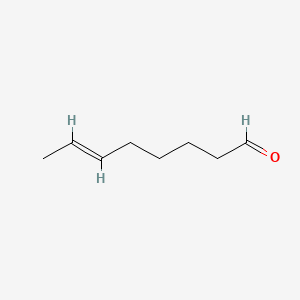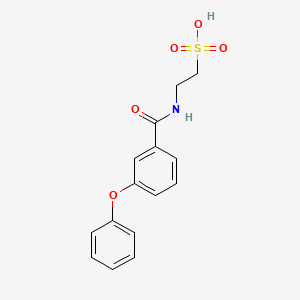
N-(3-Phenoxybenzoyl)taurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenoxybenzoyl)taurine is a chemical compound with the molecular formula C15H15NO5S It is a derivative of taurine, an amino acid that plays various roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Phenoxybenzoyl)taurine can be synthesized through the reaction of 3-phenoxybenzoic acid with taurine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-phenoxybenzoic acid and the amino group of taurine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-Phenoxybenzoyl)taurine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the phenoxy group can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Phenoxybenzoyl)taurine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives can be studied for their potential biological activities, such as interactions with enzymes or receptors.
作用機序
The mechanism of action of N-(3-Phenoxybenzoyl)taurine is not well-documented. based on the known properties of taurine, it is likely to involve interactions with cellular receptors and enzymes. Taurine is known to modulate calcium signaling, act as an antioxidant, and stabilize cell membranes . This compound may exert similar effects, potentially through its phenoxybenzoyl moiety.
類似化合物との比較
Similar Compounds
N-(3-Phenoxybenzoyl)glycine: Another derivative of 3-phenoxybenzoic acid, but with glycine instead of taurine.
3-Phenoxybenzyl alcohol: A simpler compound with a phenoxybenzyl group attached to an alcohol.
3-Phenoxybenzoic acid: The parent compound from which N-(3-Phenoxybenzoyl)taurine is derived.
Uniqueness
This compound is unique due to the presence of both the phenoxybenzoyl and taurine moieties. This combination may confer distinct biological activities and chemical reactivity compared to its similar compounds.
特性
CAS番号 |
69519-14-8 |
|---|---|
分子式 |
C15H15NO5S |
分子量 |
321.3 g/mol |
IUPAC名 |
2-[(3-phenoxybenzoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H15NO5S/c17-15(16-9-10-22(18,19)20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)(H,18,19,20) |
InChIキー |
GJNBCGLRQJUPBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


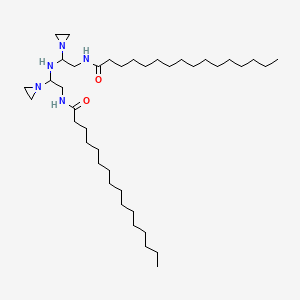
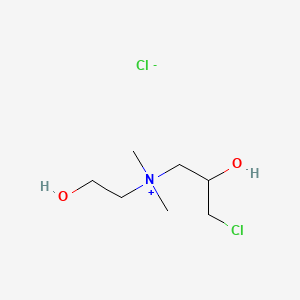

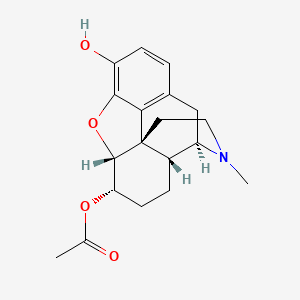
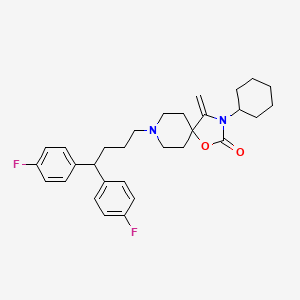
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)


